molecular formula C6H7FN2O B13115405 3-Ethoxy-6-fluoropyridazine

3-Ethoxy-6-fluoropyridazine

Cat. No.: B13115405
M. Wt: 142.13 g/mol
InChI Key: XQWLXHYFARMCJS-UHFFFAOYSA-N
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Description

3-Ethoxy-6-fluoropyridazine is a heterocyclic compound that belongs to the pyridazine family Pyridazines are characterized by a six-membered ring containing two adjacent nitrogen atoms The presence of an ethoxy group at the third position and a fluorine atom at the sixth position makes this compound unique

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-6-fluoropyridazine typically involves the reaction of 3,6-difluoropyridazine with ethanol in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the substitution of the fluorine atom at the third position with an ethoxy group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the substitution reaction.

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxy-6-fluoropyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include alkoxides, halides, and amines. The reactions are typically carried out in polar solvents at elevated temperatures.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products Formed: The major products formed from these reactions include various substituted pyridazine derivatives, which can have different biological and chemical properties depending on the substituents introduced.

Scientific Research Applications

3-Ethoxy-6-fluoropyridazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethoxy-6-fluoropyridazine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit phosphodiesterase enzymes, which play a role in various physiological processes . The exact molecular targets and pathways can vary depending on the specific application and the derivatives used.

Comparison with Similar Compounds

    3,6-Difluoropyridazine: Lacks the ethoxy group and has different chemical properties.

    3-Ethoxy-4-fluoropyridazine: Similar structure but with the fluorine atom at the fourth position.

    3-Ethoxy-6-chloropyridazine: Similar structure but with a chlorine atom instead of fluorine.

Uniqueness: 3-Ethoxy-6-fluoropyridazine is unique due to the specific positioning of the ethoxy and fluorine groups, which can influence its reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability and bioavailability compared to its analogs .

Properties

Molecular Formula

C6H7FN2O

Molecular Weight

142.13 g/mol

IUPAC Name

3-ethoxy-6-fluoropyridazine

InChI

InChI=1S/C6H7FN2O/c1-2-10-6-4-3-5(7)8-9-6/h3-4H,2H2,1H3

InChI Key

XQWLXHYFARMCJS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NN=C(C=C1)F

Origin of Product

United States

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